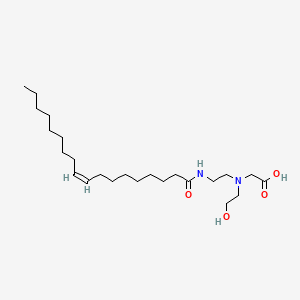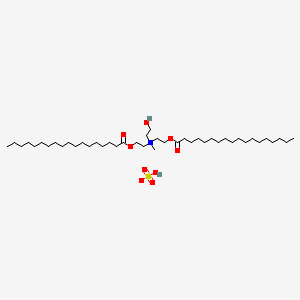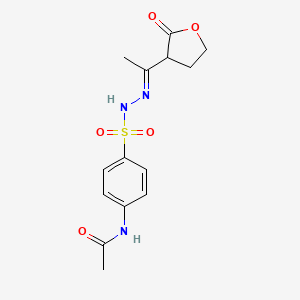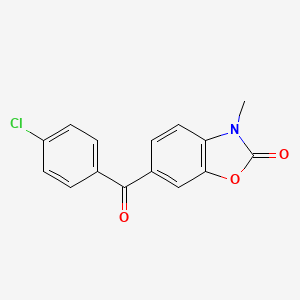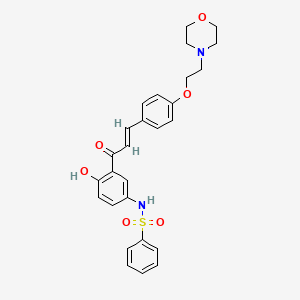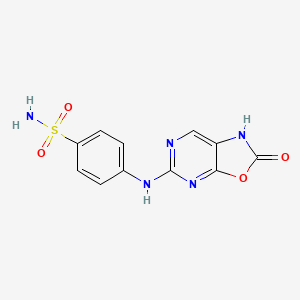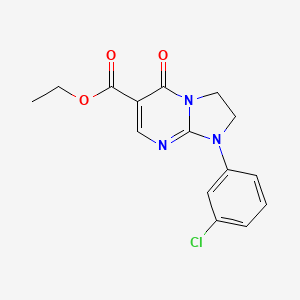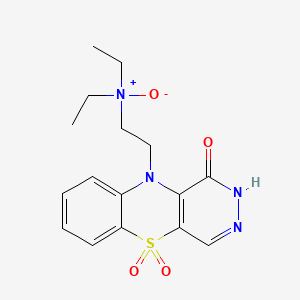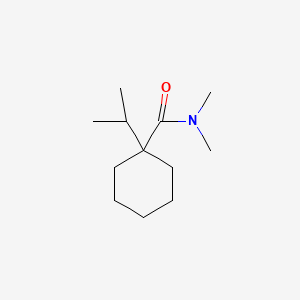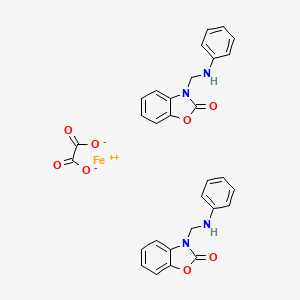
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone, a diethoxyphosphinyl group, and a methoxyphenyl group. The ethyl ester functionality further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with diethyl phosphite in the presence of a base, followed by the addition of ethyl acrylate. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
- 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester
- 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-hydroxyphenyl)-, ethyl ester
Comparison: Compared to its analogs, 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester exhibits unique properties due to the presence of the methoxy group. This functional group enhances its chemical stability and biological activity, making it a more versatile compound for various applications.
Properties
CAS No. |
14656-25-8 |
|---|---|
Molecular Formula |
C16H23O6P |
Molecular Weight |
342.32 g/mol |
IUPAC Name |
ethyl (E)-2-diethoxyphosphoryl-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H23O6P/c1-5-20-16(17)15(23(18,21-6-2)22-7-3)12-13-8-10-14(19-4)11-9-13/h8-12H,5-7H2,1-4H3/b15-12+ |
InChI Key |
XBVPDVFEWHGDML-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/P(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


